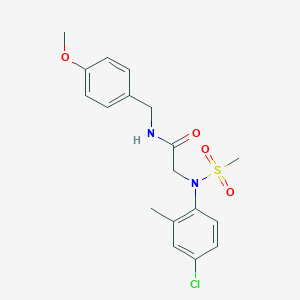
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzosulfonamide and is synthesized through a multistep process involving the reaction of benzofuran with methanesulfonyl chloride.
Mecanismo De Acción
The mechanism of action of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting enzymes involved in cancer cell proliferation. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to reduce the size of tumors in animal models. In addition, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have low toxicity in animal models. However, it has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability in solution, which can make it difficult to store for extended periods.
Direcciones Futuras
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide has several potential future directions for research. It could be further studied as a ligand in the synthesis of metal complexes for catalytic applications. It could also be studied for its potential use as an anti-inflammatory agent. Additionally, it could be studied for its potential use in combination with other anti-cancer agents to improve their efficacy. Finally, it could be studied for its potential use in drug delivery systems.
Métodos De Síntesis
The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide involves a multistep process. The first step involves the reaction of benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-benzofuranyl)methanesulfonamide. The second step involves the oxidation of N-(2-benzofuranyl)methanesulfonamide using potassium permanganate to form N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide has potential applications in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been used in the synthesis of organic molecules with potential biological activity. Additionally, it has been studied for its potential use as an anti-cancer agent.
Propiedades
Nombre del producto |
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide |
|---|---|
Fórmula molecular |
C9H9NO4S |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9NO4S/c1-15(12,13)10-7-2-3-8-6(4-7)5-14-9(8)11/h2-4,10H,5H2,1H3 |
Clave InChI |
KKHBHZACNYKPCW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)



![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)

![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)
